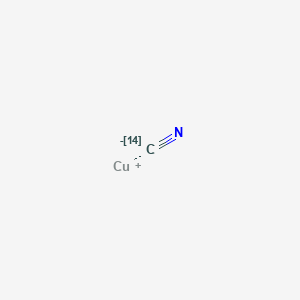

Azanylidyne(114C)methane;copper(1+)

Description

Azanylidyne(114C)methane;copper(1+) is a copper(I) complex featuring a nitrogen-bound methane derivative isotopically labeled with carbon-14 (Δ¹⁴C or 114C). This compound is synthesized for applications in catalytic and radiochemical studies, where its 114C signature serves as a tracer for reaction pathways and environmental interactions. The isotopic labeling allows precise tracking of carbon mobility in chemical and biological systems. Its structure involves a copper(I) center coordinated to the azanylidyne ligand, which imparts stability and reactivity distinct from other organocopper complexes .

Properties

IUPAC Name |

azanylidyne(114C)methane;copper(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBRDRYODQBAMW-DEQYMQKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14C-]#N.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azanylidyne(114C)methane;copper(1+) typically involves the reaction of copper salts with organic ligands containing nitrogen. One common method is the reaction of copper(I) chloride with azanylidyne(114C)methane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.

Industrial Production Methods

Industrial production of Azanylidyne(114C)methane;copper(1+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Azanylidyne(114C)methane;copper(1+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) complexes.

Reduction: It can be reduced back to copper(0) under specific conditions.

Substitution: The nitrogen ligand can be substituted with other ligands, leading to the formation of different copper complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions typically involve the use of other nitrogen-containing ligands under controlled conditions.

Major Products Formed

Oxidation: Copper(II) complexes with different ligands.

Reduction: Metallic copper or copper(0) complexes.

Substitution: New copper complexes with substituted ligands.

Scientific Research Applications

Azanylidyne(114C)methane;copper(1+) has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization.

Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Azanylidyne(114C)methane;copper(1+) involves its interaction with molecular targets through coordination chemistry. The copper ion can coordinate with various ligands, leading to the formation of stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, influencing their structure and function. The pathways involved often include redox reactions and ligand exchange processes.

Comparison with Similar Compounds

Isotopic Composition and Analytical Methodologies

The 114C values of Azanylidyne(114C)methane;copper(1+) are critically influenced by purification techniques. Evidence from biomarker studies shows that liquid chromatography (LC) methods introduce blank carbon with 114C values between −400‰ and −600‰, leading to significant ¹⁴C depletion in isolated compounds like chlorophyll a compared to wet-chemical or gas chromatography (GC)-purified analogs (e.g., alkenones and alkanoic acids) . For example:

- LC-purified chlorophyll a : 114C ≈ −500‰ (Modern E. huxleyi)

- Wet-chemical alkenones: 114C ≈ ambient DIC (dissolved inorganic carbon) values This suggests that Azanylidyne(114C)methane;copper(1+), if purified via LC, may exhibit similar ¹⁴C depletion compared to copper complexes isolated through GC or solvent extraction.

Table 1: 114C Values Across Purification Methods

| Compound | Purification Method | 114C (‰) | Reference |

|---|---|---|---|

| Chlorophyll a | LC | −400 to −600 | |

| Alkenones | Wet-chemical | Ambient DIC | |

| Methane (biogenic) | Natural synthesis | 100–260 |

Stability and Environmental Interactions

Azanylidyne(114C)methane;copper(1+) demonstrates stability comparable to alkenones and LMW alkanoic acids, which retain 114C values within 2σ uncertainty of ambient DIC when isolated via robust methods . However, its nitrogen-coordinated structure may increase susceptibility to hydrolysis or redox reactions compared to hydrocarbon-based copper complexes. For instance, methane-derived copper complexes in atmospheric studies show 114C values influenced by biogenic lag times (τlag ≈ 6–30 years), reflecting slower carbon turnover in natural systems . In contrast, synthetic Azanylidyne(114C)methane;copper(1+) likely has negligible lag due to controlled laboratory synthesis.

Comparison with Methane Derivatives

Methane sources exhibit 114C variability:

- Termites : 114C ≈ 100–150‰

- Wetlands : 114C ≈ 200–260‰

- Fossil fuels : 114C ≈ −1000‰ (fully depleted)

Azanylidyne(114C)methane;copper(1+), with a synthetic 114C signature (e.g., −229‰ to −464‰ in deep-water DOM extracts), bridges biogenic and anthropogenic methane derivatives, offering a model for studying hybrid systems .

Table 2: 114C Signatures in Methane-Related Compounds

Analytical Challenges and Contamination

As with chlorophyll a, blank carbon addition during LC purification remains a critical challenge for Azanylidyne(114C)methane;copper(1+). Propagated isotope mass balance calculations are compromised without constrained DIC 114C values, limiting absolute quantification . This issue is less pronounced in GC-purified compounds like alkanoic acids, where 114C values align closely with DIC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.